butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate
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Overview
Description
Butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a butyl ester group and a hydroxyimino functional group attached to the fluorene core. Fluorene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate typically involves the esterification of 9-(hydroxyimino)-9H-fluorene-4-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amide or alcohol derivatives.
Scientific Research Applications
Butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the fluorene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fluorene core can intercalate into DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxyanisole: An antioxidant used in food preservation.
Butyl Stearate: Used as a plasticizer and lubricant.
Butyl Butyrate: Used as a flavoring agent and solvent.
Uniqueness
Butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate is unique due to its combination of a fluorene core with a hydroxyimino group, providing distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
butyl (9E)-9-hydroxyiminofluorene-4-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-2-3-11-22-18(20)15-10-6-9-14-16(15)12-7-4-5-8-13(12)17(14)19-21/h4-10,21H,2-3,11H2,1H3/b19-17+ |
InChI Key |
CIBJSUFKVCUGGI-HTXNQAPBSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N\O |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NO |
Origin of Product |
United States |
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